

An In-depth Technical Guide to the Physical Properties of Methyl Homoveratrate

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Compound of Interest

Compound Name: Methyl homoveratrate

Cat. No.: B094004

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Introduction

Methyl homoveratrate, also known as Methyl 2-(3,4-dimethoxyphenyl)acetate, is a chemical compound with the molecular formula $C_{11}H_{14}O_4$.^{[1][2]} It serves as a valuable building block in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and fragrance applications. This technical guide provides a comprehensive overview of its core physical properties, predicted spectral characteristics, and the standardized experimental protocols used for their determination.

Core Physical Properties

The known physical properties of **Methyl homoveratrate** are summarized below. These values are essential for handling, storage, and application in a laboratory setting.

Property	Value	Source(s)
IUPAC Name	Methyl 2-(3,4-dimethoxyphenyl)acetate	[2]
Synonyms	Methyl homoveratrate, Homoveratric acid methyl ester	[2]
CAS Number	15964-79-1	[1][2]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[1][2]
Molecular Weight	210.23 g/mol	[1][2]
Appearance	Light yellow to yellow to brown liquid	
Boiling Point	285.4°C at 760 mmHg	[2]
Density	1.105 g/cm ³	
Freezing Point	Data not readily available.	
Solubility	Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform.	Based on [3]

Predicted Spectroscopic Data

While experimental spectra are not widely published, the spectral characteristics of **Methyl homoveratrate** can be reliably predicted based on its molecular structure. These predictions are invaluable for structural elucidation and quality control.

Predicted ¹H NMR Data (Proton NMR)

Protons	Environment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
3H	Ester Methyl (-COOCH ₃)	3.6 - 3.7	Singlet (s)	3H
2H	Methylene (-CH ₂ -)	3.5 - 3.6	Singlet (s)	2H
6H	2x Methoxy (-OCH ₃)	3.8 - 3.9	Singlet (s)	6H
3H	Aromatic (Ar-H)	6.7 - 6.9	Multiplet (m)	3H

Predicted ¹³C NMR Data (Carbon-13 NMR)

Carbon	Environment	Predicted Chemical Shift (δ , ppm)
C	Ester Carbonyl (C=O)	~172
C	Aromatic (C-O)	148 - 150
C	Aromatic (C-C)	~128
C	Aromatic (C-H)	111 - 122
C	Methoxy (-OCH ₃)	55 - 56
C	Methylene (-CH ₂ -)	~41
C	Ester Methyl (-COOCH ₃)	~52

Predicted IR Spectroscopy Data

Bond	Vibration Type	Predicted Wavenumber (cm ⁻¹)	Intensity
C=O (Ester)	Stretch	1735 - 1750	Strong
C-H (sp ³)	Stretch	2850 - 3000	Medium
C-H (Aromatic)	Stretch	3000 - 3100	Medium-Weak
C=C (Aromatic)	Stretch	1500 - 1600	Medium
C-O (Ester/Ether)	Stretch	1100 - 1300	Strong

Predicted Mass Spectrometry (MS) Data

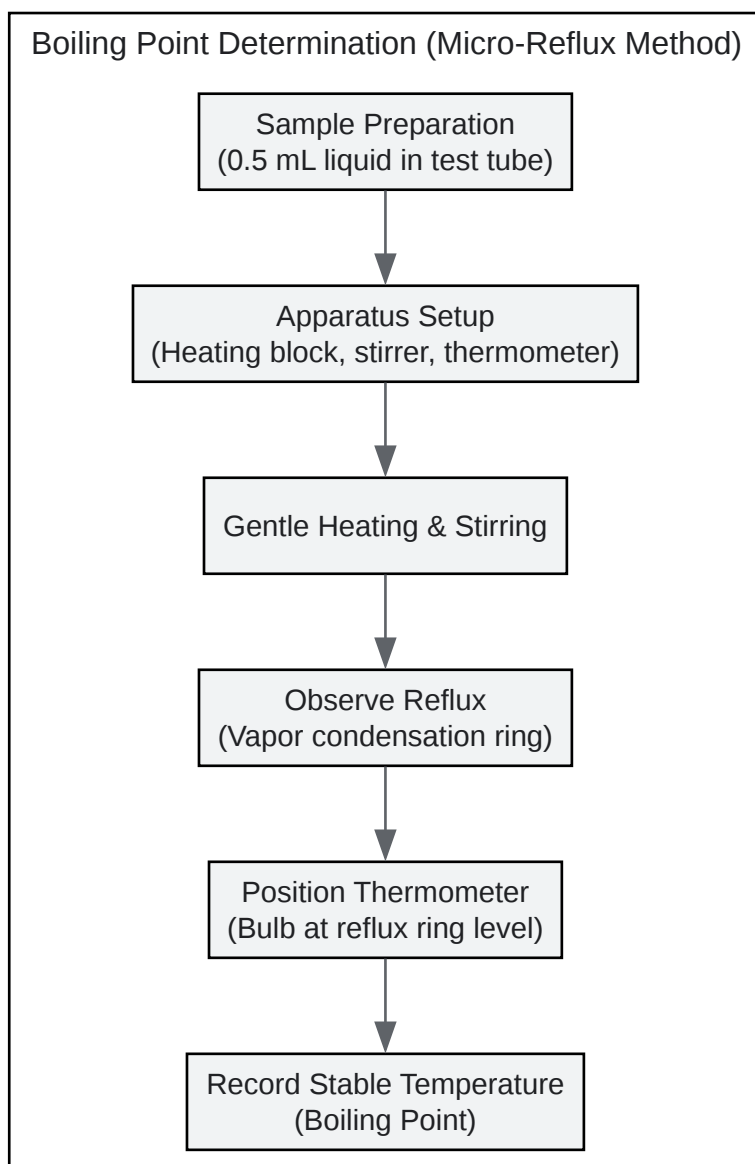
m/z Value	Interpretation
210	[M] ⁺ , Molecular Ion
179	[M - OCH ₃] ⁺
151	[M - COOCH ₃] ⁺ (Benzylic cation, likely base peak)
121	Further fragmentation

Experimental Protocols and Workflows

The determination of the physical and spectral properties of a compound like **Methyl homoveratrate** follows standardized laboratory procedures.

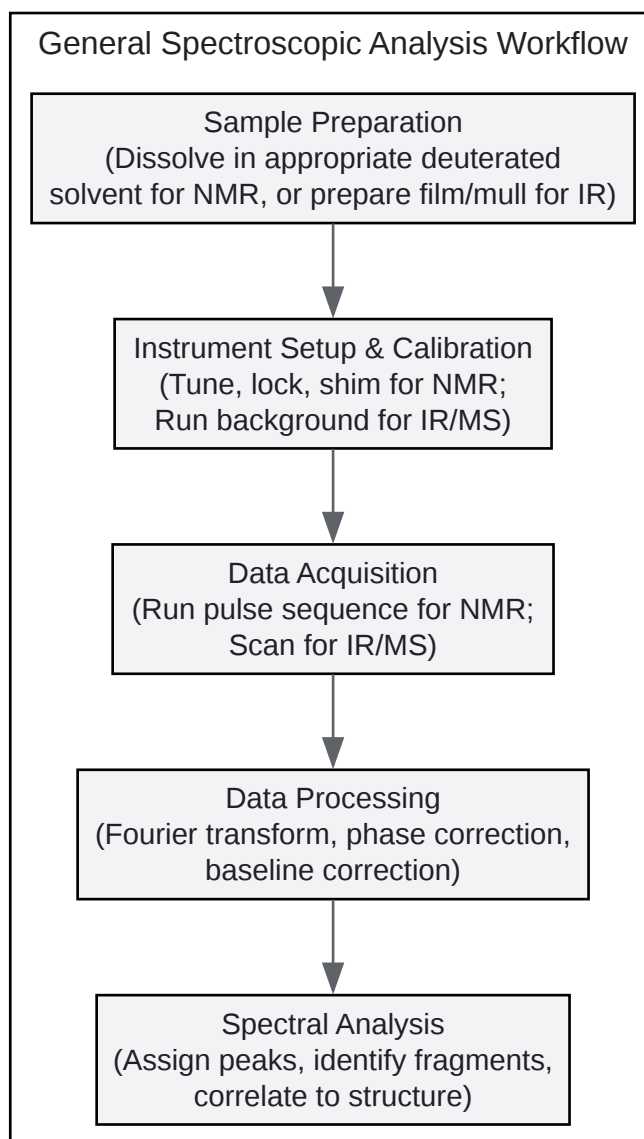
Workflow Diagrams

The following diagrams illustrate typical workflows for physical property determination and spectroscopic analysis.



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Caption: Workflow for Boiling Point Determination.



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Caption: Workflow for Spectroscopic Analysis.

Detailed Methodologies

4.2.1 Determination of Boiling Point (Micro-Reflux Method) This method is suitable when only small sample volumes are available.

- Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube along with a small magnetic stir bar.

- **Apparatus Setup:** The test tube is secured in a heating block on a hot plate stirrer. A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid surface.
- **Heating:** The sample is heated gently while being stirred.
- **Observation:** The liquid is observed until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.
- **Measurement:** The thermometer is lowered so that its bulb is level with the reflux ring. The temperature at which the reading stabilizes is recorded as the boiling point.

4.2.2 Determination of Density

- **Mass of Empty Vessel:** The mass of a clean, dry pycnometer or graduated cylinder is measured accurately using an analytical balance.
- **Volume Measurement:** A precise volume of **Methyl homoveratrate** is added to the vessel. If using a pycnometer, it is filled to its calibrated volume.
- **Mass of Filled Vessel:** The mass of the vessel containing the liquid is measured.
- **Calculation:** The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel. Density is then calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

4.2.3 Determination of Solubility (Qualitative)

- **Sample Preparation:** A small, measured amount of **Methyl homoveratrate** (e.g., 25 mg) is placed in a test tube.
- **Solvent Addition:** A small volume (e.g., 0.75 mL) of the chosen solvent (e.g., water, ethanol, DMSO) is added in portions.
- **Observation:** After each addition, the tube is vigorously shaken. The compound is classified as soluble if the entire solid dissolves, slightly soluble if it partially dissolves, and insoluble if it does not dissolve at all.

4.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-25 mg of **Methyl homoveratrate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube. The solution must be free of any solid particles.
- **Instrument Setup:** The sample tube is placed in the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard proton pulse sequence is run. Key parameters include setting the spectral width, number of scans for an adequate signal-to-noise ratio, and a relaxation delay.
- **^{13}C NMR Acquisition:** A standard proton-decoupled carbon pulse sequence is used. A greater number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced, typically to Tetramethylsilane (TMS) at 0 ppm.

4.2.5 Infrared (IR) Spectroscopy (Thin Film Method)

- **Sample Preparation:** Since **Methyl homoveratrate** is a liquid, a drop is placed directly onto the surface of one salt plate (e.g., NaCl).
- **Film Formation:** A second salt plate is placed on top and gently rotated to create a thin, uniform liquid film between the plates.
- **Data Acquisition:** The assembled plates are placed in the sample holder of the IR spectrometer. A background spectrum of air is typically run first and subtracted from the sample spectrum. The sample is then scanned with infrared radiation.
- **Data Analysis:** The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed to identify absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

4.2.6 Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **Methyl homoveratrate** is introduced into the ion source of the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC).
- **Ionization:** In the ion source, molecules are ionized, typically using Electron Ionization (EI). This process is energetic and causes the molecular ion to fragment into smaller, charged ions.
- **Mass Analysis:** The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Analysis:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure.^{[4][5][6]}

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